molecular formula C7H3BF4KN B8002695 Potassium (4-cyano-3-fluorophenyl)trifluoroborate

Potassium (4-cyano-3-fluorophenyl)trifluoroborate

Cat. No.: B8002695
M. Wt: 227.01 g/mol
InChI Key: GFRDMZZAYPPLFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-cyano-3-fluorophenyl)trifluoroborate typically involves the reaction of 4-cyano-3-fluorophenylboronic acid with potassium bifluoride. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of the desired trifluoroborate salt .

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyano-3-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In the case of Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;(4-cyano-3-fluorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF4N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRDMZZAYPPLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C#N)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF4KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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